4,4'-(3,8-Bis(4-aminophenyl)pyrene-1,6-diyl)dibenzaldehyde
Overview
Description
4,4'-(3,8-Bis(4-aminophenyl)pyrene-1,6-diyl)dibenzaldehyde is a useful research compound. Its molecular formula is C42H28N2O2 and its molecular weight is 592.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ring Opening Polymerization : A similar compound, 4,4′-(4,4′-(5-hydroxypentane-2,2-diyl)bis(4,1-phenylene))bis(oxy)dibenzaldehyde, was synthesized and used for ring-opening polymerization of e-caprolactone (Sane et al., 2012).
High Thermal Stability and Hydrophobicity : Polyimides based on related pyrene compounds demonstrated good solubility in organic solvents, high thermal stability, and outstanding hydrophobicity, which are desirable properties in material science (Huang et al., 2018).
Optical and Electrical Applications : A synthesized poly(pyridine-imide) with a pendent pyrene group exhibited good thermal stability, high dielectric constant, and beneficial optical properties, making it useful for research in optics and electronics (Liaw et al., 2007).
Photographic Performance : A related compound, 4-(4′,4′-Diphenyl-1′,3′-butadienyl)-N,N-bis(4′′-methylphenyl) aniline, has shown excellent photographic performance and is used in organic photoconductors as a hole transfer material (Wang Shirong, 2005).
Antimicrobial Activity : Some synthesized compounds demonstrated antimicrobial activity against various bacterial strains, indicating potential applications in medical research (Altalbawy, 2013).
Solar Cell Applications : Highly crystalline thin films derived from similar covalent organic frameworks exhibited potential applications in hole transporting layers for perovskite solar cells (Li et al., 2019).
properties
IUPAC Name |
4-[3,8-bis(4-aminophenyl)-6-(4-formylphenyl)pyren-1-yl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28N2O2/c43-31-13-9-29(10-14-31)39-21-37(27-5-1-25(23-45)2-6-27)33-17-19-36-40(30-11-15-32(44)16-12-30)22-38(28-7-3-26(24-46)4-8-28)34-18-20-35(39)41(33)42(34)36/h1-24H,43-44H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNFDXWEKHRHTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C3C=CC4=C5C3=C2C=CC5=C(C=C4C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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